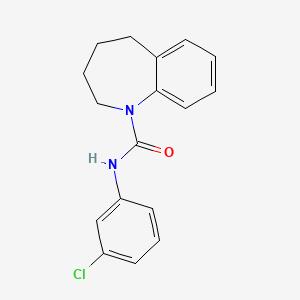
N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide is a chemical compound that belongs to the class of benzazepines This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydrobenzazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide typically involves the reaction of 3-chloroaniline with a suitable benzazepine precursor. One common method involves the cyclization of 3-chloroaniline with a benzazepine derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the benzazepine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzazepine compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research has explored its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: The compound’s unique structural features make it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes involved in neurotransmitter regulation. This interaction can modulate the activity of neurotransmitters such as dopamine and serotonin, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-nitrobenzamide: This compound shares the chlorophenyl group but differs in the presence of a nitrobenzamide moiety.
2-chloro-N-(3-chlorophenyl)nicotinamide: Similar in having a chlorophenyl group, but with a nicotinamide structure.
N-(3-chlorophenyl)anthranilic acid: Contains the chlorophenyl group but with an anthranilic acid structure.
Uniqueness
N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxamide is unique due to its benzazepine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H17ClN2O |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide |
InChI |
InChI=1S/C17H17ClN2O/c18-14-8-5-9-15(12-14)19-17(21)20-11-4-3-7-13-6-1-2-10-16(13)20/h1-2,5-6,8-10,12H,3-4,7,11H2,(H,19,21) |
InChI Key |
ZRDIFSCRCUSQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-Benzodioxol-5-yl)-1-(3-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11472148.png)
![1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11472162.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11472168.png)
![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(1-methylethyl)-1-(phenylmethyl)-2-thioxo-](/img/structure/B11472172.png)
![[4-(2-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11472176.png)
![7-(2,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472180.png)
![methyl (2E)-3-[5-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl]prop-2-enoate](/img/structure/B11472188.png)
![[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside](/img/structure/B11472192.png)
![3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine](/img/structure/B11472197.png)
![4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate](/img/structure/B11472209.png)
![Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B11472213.png)
![8-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11472237.png)
![Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11472240.png)
![12-(pyridin-4-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11472246.png)
